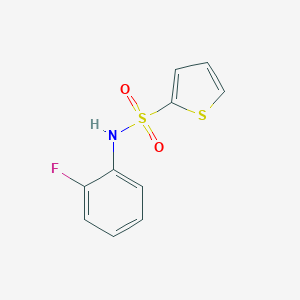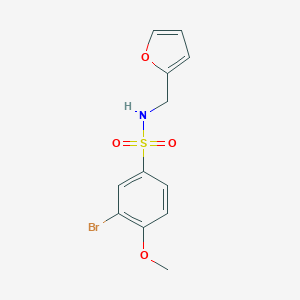![molecular formula C25H22ClF3N4O4S B299299 N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B299299.png)
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. This compound is a member of the family of hydrazide-hydrazone derivatives, which have been found to exhibit various biological activities. In
Mecanismo De Acción
The mechanism of action of N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in the regulation of gene expression. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory cytokines. It has also been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities, making it a useful tool for studying the mechanisms of cancer, viral infections, and inflammatory diseases. However, its use in lab experiments is limited by its potential toxicity and lack of specificity for certain enzymes.
Direcciones Futuras
There are several future directions for the study of N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide. One direction is to study its potential use as a therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, further research is needed to determine its potential toxicity and specificity for certain enzymes.
Métodos De Síntesis
The synthesis of N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-amino-3-(trifluoromethyl)aniline to form 4-chloro-N-(4-amino-3-(trifluoromethyl)phenylsulfonyl)aniline. This compound is then reacted with acetylacetone to form N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}acetamide. Finally, the compound is reacted with hydrazine hydrate and acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral activities. It has been studied for its potential use as a therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases.
Propiedades
Fórmula molecular |
C25H22ClF3N4O4S |
|---|---|
Peso molecular |
567 g/mol |
Nombre IUPAC |
N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetamide |
InChI |
InChI=1S/C25H22ClF3N4O4S/c1-16(18-7-6-8-19(13-18)30-17(2)34)31-32-24(35)15-33(38(36,37)21-9-4-3-5-10-21)20-11-12-23(26)22(14-20)25(27,28)29/h3-14H,15H2,1-2H3,(H,30,34)(H,32,35)/b31-16+ |
Clave InChI |
RGJDUBQNWWPQOX-WCMJOSRZSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)/C3=CC(=CC=C3)NC(=O)C |
SMILES |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)NC(=O)C |
SMILES canónico |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299216.png)
![N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide](/img/structure/B299217.png)
![N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299218.png)
![N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B299219.png)
![2-[2-chloro(methylsulfonyl)anilino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B299223.png)
![Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate](/img/structure/B299224.png)
![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B299225.png)
![2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299226.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299229.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)


![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)